molecular formula C12H16ClNO B15318683 4-(4-Chloro-3-methylphenoxy)piperidine CAS No. 367501-05-1

4-(4-Chloro-3-methylphenoxy)piperidine

Cat. No.: B15318683
CAS No.: 367501-05-1
M. Wt: 225.71 g/mol
InChI Key: XGUPBEQGBNKGGU-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenoxy)piperidine is an organic compound with the molecular formula C12H16ClNO It is a derivative of piperidine, featuring a phenoxy group substituted with a chlorine and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenoxy)piperidine typically involves the reaction of 4-chloro-3-methylphenol with piperidine under specific conditions. One common method includes:

    Starting Materials: 4-chloro-3-methylphenol and piperidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups to the phenoxy ring.

Scientific Research Applications

4-(4-Chloro-3-methylphenoxy)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as its role in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-3-trifluoromethylphenoxy)piperidine: Similar in structure but with a trifluoromethyl group instead of a methyl group.

    4-(4-Chloro-3-methylphenyl)piperidine: Lacks the phenoxy group, affecting its chemical properties and reactivity.

Uniqueness

4-(4-Chloro-3-methylphenoxy)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

367501-05-1

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-(4-chloro-3-methylphenoxy)piperidine

InChI

InChI=1S/C12H16ClNO/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

XGUPBEQGBNKGGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCNCC2)Cl

Origin of Product

United States

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